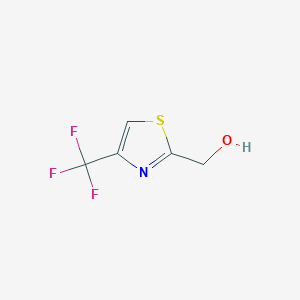

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol . The nomenclature follows these guidelines:

- The parent heterocycle is a 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).

- Substituents are numbered to assign the lowest possible locants: the trifluoromethyl (-CF₃) group occupies position 4, while the hydroxymethyl (-CH₂OH) group is at position 2.

The compound’s Standard InChI and InChIKey further validate its identity:

- InChI :

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 - InChIKey :

VIGAFTQUOHZWIC-UHFFFAOYSA-N

The SMILES notation (C1=C(N=C(S1)CO)C(F)(F)F) encodes the connectivity: a thiazole ring with -CF₃ at C4 and -CH₂OH at C2.

Molecular Formula and Weight Analysis

The molecular formula C₅H₄F₃NOS reflects:

- 5 carbons (thiazole ring and substituents).

- 4 hydrogens (two from -CH₂OH and two from the thiazole).

- 3 fluorines (trifluoromethyl group).

- 1 nitrogen, 1 oxygen, and 1 sulfur (heteroatoms in the thiazole and hydroxymethyl group).

The molecular weight is 183.15 g/mol , calculated as:

$$

\text{MW} = (5 \times 12.01) + (4 \times 1.01) + (3 \times 19.00) + 14.01 + 16.00 + 32.07 = 183.15 \, \text{g/mol}

$$

This matches experimental values reported in multiple sources.

| Property | Value | Source Citations |

|---|---|---|

| Molecular Formula | C₅H₄F₃NOS | |

| Molecular Weight | 183.15 g/mol | |

| SMILES | C1=C(N=C(S1)CO)C(F)(F)F |

Isomeric Forms and Tautomeric Equilibria

No significant isomeric forms or tautomeric equilibria are reported for this compound. Key observations include:

- Stereoisomerism : The absence of chiral centers or double bonds with restricted rotation precludes stereoisomerism.

- Tautomerism : The thiazole ring’s aromaticity stabilizes the structure, minimizing tautomeric shifts. Proton transfer between the ring nitrogen and adjacent carbons is unlikely due to the electron-withdrawing -CF₃ group, which reduces basicity at N3.

Crystallographic Data and Hydrogen-Bonding Motifs

While crystallographic data for this compound is not extensively reported in the provided sources, its functional groups suggest potential hydrogen-bonding motifs :

- Hydroxyl Group (-OH) : Acts as a hydrogen-bond donor, potentially forming interactions with electronegative atoms (e.g., thiazole N3 or solvent molecules).

- Thiazole Nitrogen (N3) : Serves as a hydrogen-bond acceptor.

In analogous compounds (e.g., [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol), O–H···N hydrogen bonds create supramolecular chains. For (4-(trifluoromethyl)thiazol-2-yl)methanol , similar behavior is anticipated, though experimental confirmation is required.

| Hydrogen-Bonding Feature | Role in Crystal Packing | Example from Literature |

|---|---|---|

| O–H···N (thiazole N3) | Chain formation | |

| C–H···O (intermolecular) | Layer stabilization |

Propriétés

IUPAC Name |

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGAFTQUOHZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634965 | |

| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204319-69-7 | |

| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Thioacetamide and Halogenated Precursors (Patent Method)

A patented method describes the preparation of trifluoromethyl-substituted thiazole derivatives starting from 2-dibromo trifluoroacetic ethyl acetoacetate and thioacetamide in dimethylformamide (DMF) at low temperatures (0–5 °C). The process involves:

- Slow addition of thioacetamide in DMF to the dibromo precursor under stirring, controlling exothermic heat release.

- Subsequent addition of triethylamine and refluxing for several hours, yielding an ethyl ester intermediate.

- Hydrolysis of the ester with sodium hydroxide solution at temperatures below 40 °C to give the corresponding carboxylic acid.

- Acidification with hydrochloric acid to precipitate the product, which is filtered and dried.

While this method specifically targets 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, it demonstrates the utility of halogenated trifluoroacetic derivatives and thioacetamide as key starting materials for thiazole ring construction with trifluoromethyl substitution.

Suzuki Coupling and Grignard Addition (Literature Procedure)

A two-step synthetic strategy is reported involving:

Suzuki coupling : 4-Bromothiazole-2-carboxaldehyde is reacted with an arylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst and cesium carbonate base in 1,4-dioxane under reflux. This forms substituted thiazole aldehydes.

Grignard addition : The aldehyde intermediate is treated with arylmagnesium bromide in tetrahydrofuran (THF) at 0 °C to room temperature, yielding the corresponding secondary alcohol after aqueous work-up and chromatographic purification.

This approach allows for the modular introduction of the trifluoromethylphenyl group and the hydroxymethyl functionality at the 2-position of the thiazole ring, providing access to (4-(Trifluoromethyl)thiazol-2-yl)methanol derivatives with good yields and purity.

Alkoxymethylation of N-Boc-4-(chloromethyl)thiazol-2-amine

Another synthetic route involves:

Coupling N-Boc-4-(chloromethyl)thiazol-2-amine with an alcohol (methanol or derivatives) using sodium hydride (NaH) or potassium carbonate (K2CO3) as base in solvents like tetrahydrofuran (THF) or neat alcohol.

The NaH method generally provides higher yields but requires careful handling, while the K2CO3 method offers a simpler work-up.

Subsequent removal of the Boc protecting group using 4N hydrochloric acid in 1,4-dioxane at room temperature yields the free amine intermediate.

This method is suitable for preparing alkoxymethyl-substituted thiazoles, including hydroxymethyl derivatives, with the advantage of straightforward purification and scalability.

Cyclization of Phenacyl Bromide with Thioamide Derivatives

In recent research on bioactive thiazole compounds, thiazole rings bearing trifluoromethyl groups have been synthesized by the cyclization reaction of phenacyl bromide derivatives with thioamide precursors in ethanol under reflux conditions. This method yields thiazole products with high efficiency and is applicable for preparing diverse substituted thiazoles, including those with hydroxymethyl substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The trifluoromethyl group significantly influences the electronic properties of the thiazole ring, often enhancing biological activity in pharmaceutical applications.

Reaction yields vary depending on the method and substituents; the patent method offers high yields but involves multiple steps, while Suzuki coupling provides synthetic flexibility.

Purification techniques commonly include extraction, acid-base work-up, and silica gel chromatography.

The choice of base and solvent critically affects the alkoxymethylation step yields and ease of work-up.

The Grignard addition step requires careful temperature control and slow reagent addition to avoid side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Trifluoromethyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Reduction: 4-(Trifluoromethyl)thiazole

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that (4-(trifluoromethyl)thiazol-2-yl)methanol can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Thiazole derivatives are recognized for their anticancer effects. Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Agrochemical Applications

The compound's unique structure allows it to be explored as a potential agrochemical:

- Pesticidal Activity : Thiazole compounds are known to exhibit herbicidal and insecticidal properties. This compound has been evaluated for its effectiveness against specific agricultural pests, showing promise in enhancing crop protection strategies .

Material Science

In material science, the compound's properties can be exploited for:

- Polymer Additives : The incorporation of thiazole derivatives into polymers can improve their thermal stability and mechanical properties. Research is ongoing to determine the optimal concentrations and effects on polymer behavior .

Data Table of Applications

Case Studies

- Antimicrobial Activity Study :

- Anticancer Research :

- Agrochemical Efficacy :

Mécanisme D'action

The mechanism of action of (4-(Trifluoromethyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)thiazol-2-amine (CAS 349-49-5)

- Structure : Replaces the hydroxymethyl group with an amine (-NH₂) at the 2-position.

- Molecular Formula : C₄H₃F₃N₂S (MW: 168.15 g/mol).

- Key Differences: The amine group increases basicity compared to the hydroxymethyl group, altering solubility (e.g., higher water solubility at acidic pH).

- Applications : Often used as an intermediate in synthesizing more complex thiazole derivatives .

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 1314977-20-2)

- Structure : Features a methyl group at the 2-position and a carboxylic acid (-COOH) at the 5-position.

- Molecular Formula: C₆H₄F₃NO₂S (MW: 211.17 g/mol).

- Key Differences: The carboxylic acid group introduces strong acidity (pKa ~2-3), enhancing solubility in polar solvents.

- Applications : Used in agrochemical research due to its stability and ease of derivatization .

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 117724-63-7)

- Structure : Combines an amine at the 2-position and a hydroxymethyl group at the 5-position.

- Molecular Formula : C₅H₆F₃N₂OS (MW: 200.18 g/mol).

- Key Differences :

- Dual functional groups (amine and hydroxymethyl) enable diverse reactivity, such as forming urea or ester linkages.

- The positional shift of the hydroxymethyl group (5 vs. 2 in the target compound) may alter electronic effects on the thiazole ring.

- Applications : Explored in antiviral drug candidates due to its balanced hydrophilicity and lipophilicity .

[4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS 454678-91-2)

- Structure : A phenyl ring substituted with a thiazol-2-yl group at the 4-position and a hydroxymethyl group.

- Molecular Formula: C₁₀H₉NOS (MW: 191.25 g/mol).

- Key Differences :

- The thiazole ring is attached to a phenyl ring rather than bearing a trifluoromethyl group, reducing electron-withdrawing effects.

- Increased aromaticity may enhance π-π stacking interactions in drug-receptor binding.

- Applications : Investigated in cancer research for its ability to inhibit kinase enzymes .

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol (CAS 936850-79-2)

- Structure: A propanol chain at the 2-position and a 4-(trifluoromethyl)phenyl group at the 4-position.

- Molecular Formula: C₁₃H₁₂F₃NOS (MW: 287.30 g/mol).

- The 4-(trifluoromethyl)phenyl group enhances steric bulk, which could reduce metabolic degradation.

- Applications : Studied in neurology for targeting G-protein-coupled receptors .

Key Research Findings

- Enzyme Inhibition : Thiazole derivatives with trifluoromethyl groups, such as the target compound, show moderate acetylcholinesterase (AChE) inhibition but negligible activity against butyrylcholinesterase (BChE), highlighting selectivity .

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism in hepatic microsomes, as observed in related compounds, enhancing half-life in vivo .

Activité Biologique

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F3NOS, and it features a thiazole ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 175.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications on the thiazole ring can lead to compounds with high potency against various pathogens, including bacteria and fungi .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer effects. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For example, thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

- Antimalarial Activity : A series of thiazole analogs were synthesized and evaluated for their activity against Plasmodium falciparum. The results demonstrated that certain modifications led to increased potency against the malaria parasite with reduced cytotoxicity in mammalian cells .

- Leishmanicidal Activity : Thiazole derivatives have also been tested for their effectiveness against Leishmania species. One study found that specific thiazole compounds significantly reduced the survival of intracellular amastigotes while maintaining low toxicity towards human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can lead to significant changes in potency and selectivity against specific biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Increased potency |

| N-aryl amide linkage | Enhanced selectivity |

| Positioning of substituents | Critical for biological efficacy |

Q & A

Q. What are the optimal synthetic routes for (4-(Trifluoromethyl)thiazol-2-yl)methanol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclo-condensation of α-haloketones with thioamides. For example:

- Step 1: React 2-bromo-1-(3-trifluoromethyl)phenylethanone with thiourea derivatives in ethanol under reflux (30 minutes).

- Step 2: Monitor progress via TLC (e.g., ethyl acetate/hexane, 3:7) and isolate the product by ice-water precipitation.

- Yield Optimization: Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst to enhance reaction efficiency . Grignard reagents (e.g., methylmagnesium bromide) can improve ketone intermediate formation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- 1H NMR: Key peaks include δ 7.47–8.36 (aromatic protons from the thiazole and trifluoromethylphenyl groups) and δ 3.60 (hydroxyl proton of the methanol group) .

- Mass Spectrometry: The molecular ion peak [M+H]+ is expected at m/z 259 (CHFNOS) .

- IR Spectroscopy: Look for O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

Methodological Answer:

- Byproducts: Unreacted α-haloketones or thiourea derivatives.

- Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS to detect low-polarity intermediates. For example, residual 2-bromo-1-(3-trifluoromethyl)phenylethanone elutes at 8.2 minutes under GC conditions (HP-5 column, 250°C) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biological activity of this compound derivatives?

Methodological Answer:

- Mechanistic Insight: The CF group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, derivatives with CF showed 2–4x higher activity against S. aureus compared to non-fluorinated analogs .

- SAR Studies: Replace CF with Cl or CH to assess activity changes. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like COX-2 .

Q. How can contradictory data from different synthetic protocols be resolved?

Methodological Answer:

- Case Study: reports yields of 60–77% using ethanol reflux, while achieves 55% yield with 1,2-dichloroethane and thionyl chloride.

- Resolution: Compare reaction kinetics (e.g., activation energy via Arrhenius plots) and solvent polarity effects. Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol .

Q. What computational tools are used to model the interaction of this compound with biological targets?

Methodological Answer:

- QSAR Modeling: Utilize descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity. For example, a QSAR model for antimicrobial activity showed R = 0.89 using MLR analysis .

- Molecular Dynamics: Simulate binding to CYP450 enzymes (e.g., 3A4 isoform) using GROMACS to assess metabolic stability .

Q. How are hazardous intermediates managed during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.